molecular formula C16H25N3O4S B1230134 DO 710 CAS No. 51489-20-4

DO 710

Cat. No.: B1230134
CAS No.: 51489-20-4
M. Wt: 355.5 g/mol
InChI Key: BYONKIGBXOVRHV-UHFFFAOYSA-N
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Description

DO 710 is a chemical compound with the molecular formula C16H25N3O4S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, and a methylsulfamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DO 710 typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-(methylsulfamoyl)benzoic acid with 1-ethyl-2-pyrrolidinylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

DO 710 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

DO 710 has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with dopamine receptors, particularly the D2 subtype. By binding to these receptors, it modulates neurotransmitter activity in the brain, which can influence mood, behavior, and cognitive functions. This mechanism is particularly relevant in the context of its potential use as an antipsychotic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DO 710 is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively target dopamine receptors while minimizing side effects makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-19-9-5-6-12(19)11-18-16(20)14-10-13(24(21,22)17-2)7-8-15(14)23-3/h7-8,10,12,17H,4-6,9,11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYONKIGBXOVRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965814
Record name N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51489-20-4
Record name DO 710
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051489204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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